

Discovery and history of 6-Hydroxypicolinic acid in scientific research

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Compound of Interest

Compound Name: *6-Hydroxypicolinic acid*

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6-Hydroxypicolinic Acid: A Comprehensive Technical Guide

Abstract

6-Hydroxypicolinic acid, a heterocyclic organic compound, has carved a significant niche in various scientific domains since its early utilization in chemical synthesis. This technical guide provides an in-depth overview of the discovery, history, and multifaceted applications of **6-hydroxypicolinic acid**. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its physicochemical properties, synthesis methodologies, and key experimental protocols. The document highlights its critical role as a chelating agent and as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, complete with detailed procedural outlines and illustrative diagrams to facilitate understanding and application in a laboratory setting.

Introduction and Historical Context

6-Hydroxypicolinic acid, systematically named 6-oxo-1,6-dihydropyridine-2-carboxylic acid, is a pyridine derivative with the chemical formula $C_6H_5NO_3$.^[1] Its structure, featuring both a hydroxyl and a carboxylic acid group, allows it to exhibit enol-keto tautomerism and act as a potent chelating ligand for various metal ions.

While the precise moment of its initial discovery is not extensively documented in readily available literature, references to its use in chemical synthesis date back to at least 1912,

where it was mentioned in the context of producing 2-oxypyrimidine.[2][3] This suggests its presence in the chemical compendium for over a century. More recent history has been defined by its microbiological production, with patents from the early 1990s detailing processes for its synthesis using microorganisms such as *Alcaligenes faecalis*.[2][4] These biotechnological approaches offered a new avenue for its large-scale production.[2] The latter half of the 20th century and the early 21st century saw a surge in interest in its application as a matrix for MALDI mass spectrometry, particularly for the analysis of oligonucleotides, a role in which it excels due to its ability to promote ionization while minimizing fragmentation.[5]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **6-hydroxypicolinic acid** is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ NO ₃	[1][6]
Molecular Weight	139.11 g/mol	[1][7]
CAS Number	19621-92-2	[1]
Appearance	Light yellow to brown crystalline powder	
Melting Point	270 °C (decomposes)	[8]
Boiling Point (Predicted)	436.0 ± 45.0 °C at 760 mmHg	[8]
Density (Predicted)	1.451 ± 0.06 g/cm ³	[8]
pKa (Predicted)	3.29 ± 0.20	[8][9]
Solubility	Moderately soluble in water	[10]
UV λ _{max}	Varies with pH	-
Synonyms	6-Hydroxypyridine-2-carboxylic acid, 6-Oxo-1,6- dihydropyridine-2-carboxylic acid, 6-carboxy-2-pyridone	[1]

Synthesis of 6-Hydroxypicolinic Acid

The synthesis of **6-hydroxypicolinic acid** can be achieved through both chemical and microbiological routes.

Chemical Synthesis

A common laboratory-scale synthesis involves the carboxylation of a pyridine derivative.

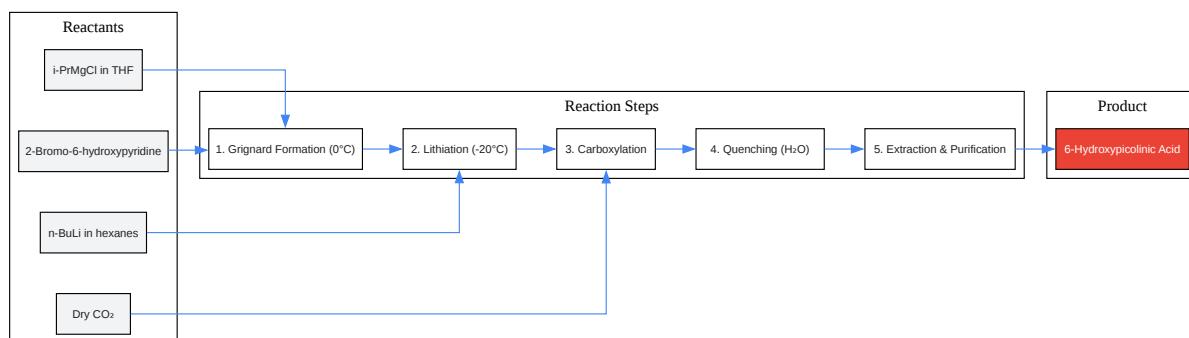
Materials:

- 2-Bromo-6-hydroxypyridine
- Dry Tetrahydrofuran (THF)
- Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
- Dry carbon dioxide (CO₂)
- Water (H₂O)
- Ethyl acetate
- Silica gel for column chromatography
- Petroleum ether

Procedure:[11][12]

- Dissolve 2-bromo-6-hydroxypyridine (1.0 equivalent) in dry THF in a flask under an inert atmosphere and cool to 0 °C.
- Slowly add a 2 M solution of i-PrMgCl in THF (1.0 equivalent) to the flask, maintaining the temperature at 0 °C. Stir the resulting clear solution for 5 minutes.
- Add a 2.5 M solution of n-BuLi in hexanes (2.0 equivalents) dropwise, ensuring the temperature remains below 20 °C. Stir the mixture for 30 minutes.

- Introduce dry CO₂ (1.0 equivalent) to the reaction mixture.
- Allow the mixture to warm to 20 °C over 30 minutes and then quench the reaction by adding water.
- Separate the aqueous and organic phases. Extract the aqueous phase with ethyl acetate.
- Filter the resulting suspension through a pad of silica gel, eluting with ethyl acetate.
- Concentrate the filtrate and purify the residue by flash chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield **6-hydroxypicolinic acid** as an off-white solid.



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*Chemical synthesis workflow for **6-Hydroxypicolinic acid**.*

Microbiological Synthesis

Microbiological production offers an alternative, often more environmentally friendly, route to **6-hydroxypicolinic acid**. Several microorganisms, including strains of *Alcaligenes*,

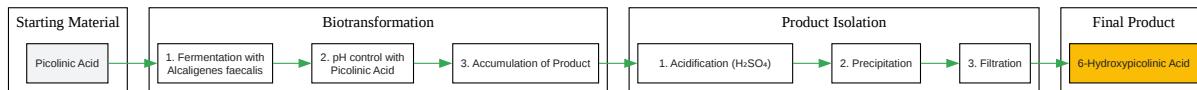
Pseudomonas, and Bacillus, are capable of hydroxylating picolinic acid or converting 2-cyanopyridine to the desired product.[3][4][13]

Materials:

- Culture of Alcaligenes faecalis (e.g., DSM 6269)
- Mineral salts medium
- Sodium picolinate
- Fermenter
- Sulfuric acid

Procedure:[2]

- Maintain a culture of Alcaligenes faecalis on a mineral salts medium agar plate containing sodium picolinate as the sole carbon source.
- Grow a preculture in a liquid mineral salts medium supplemented with sodium picolinate.
- Inoculate a fermenter containing the mineral salts medium and sodium picolinate with the preculture.
- Control the pH of the fermentation broth using a solution of picolinic acid.
- Monitor the biotransformation process, following the consumption of picolinic acid and the accumulation of **6-hydroxypicolinic acid**.
- Once the reaction is complete, acidify the cell-free fermentation broth to a pH of 1.5 with sulfuric acid to precipitate the **6-hydroxypicolinic acid**.
- Collect the crystalline product by filtration.

[Click to download full resolution via product page](#)*Microbiological synthesis of **6-Hydroxypicolinic acid**.*

Key Applications and Experimental Protocols

Chelating Agent

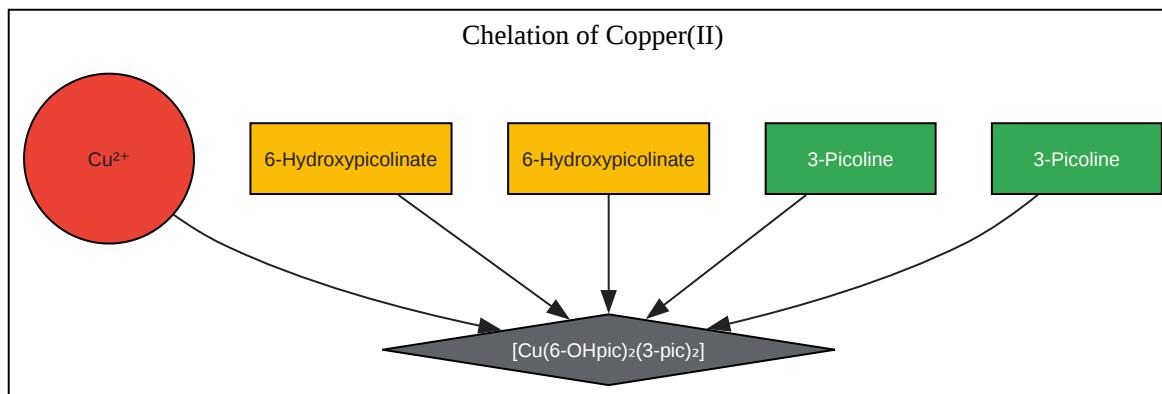
The arrangement of the hydroxyl and carboxyl groups in **6-hydroxypicolinic acid** makes it an effective bidentate chelating agent for a variety of metal ions.[8][9] This property is exploited in analytical chemistry and has potential applications in drug delivery and material science.[8]

Materials:

- Copper(II) sulfate pentahydrate
- **6-Hydroxypicolinic acid**
- 3-Picoline
- Water

Procedure:[14]

- Prepare an initial complex, $[\text{Cu}(6\text{-OHpic})_2(\text{H}_2\text{O})_2]$, by reacting copper(II) sulfate pentahydrate with **6-hydroxypicolinic acid** in an acidic aqueous solution (pH 1).
- Recrystallize the initial complex from 3-picoline. The coordinated water molecules will be substituted by 3-picoline molecules, leading to the formation of $[\text{Cu}(6\text{-OHpic})_2(3\text{-pic})_2]$.
- Characterize the resulting complex using techniques such as IR spectroscopy and thermal analysis.



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Chelation of Copper(II) by 6-Hydroxypicolinic acid.

MALDI Mass Spectrometry Matrix

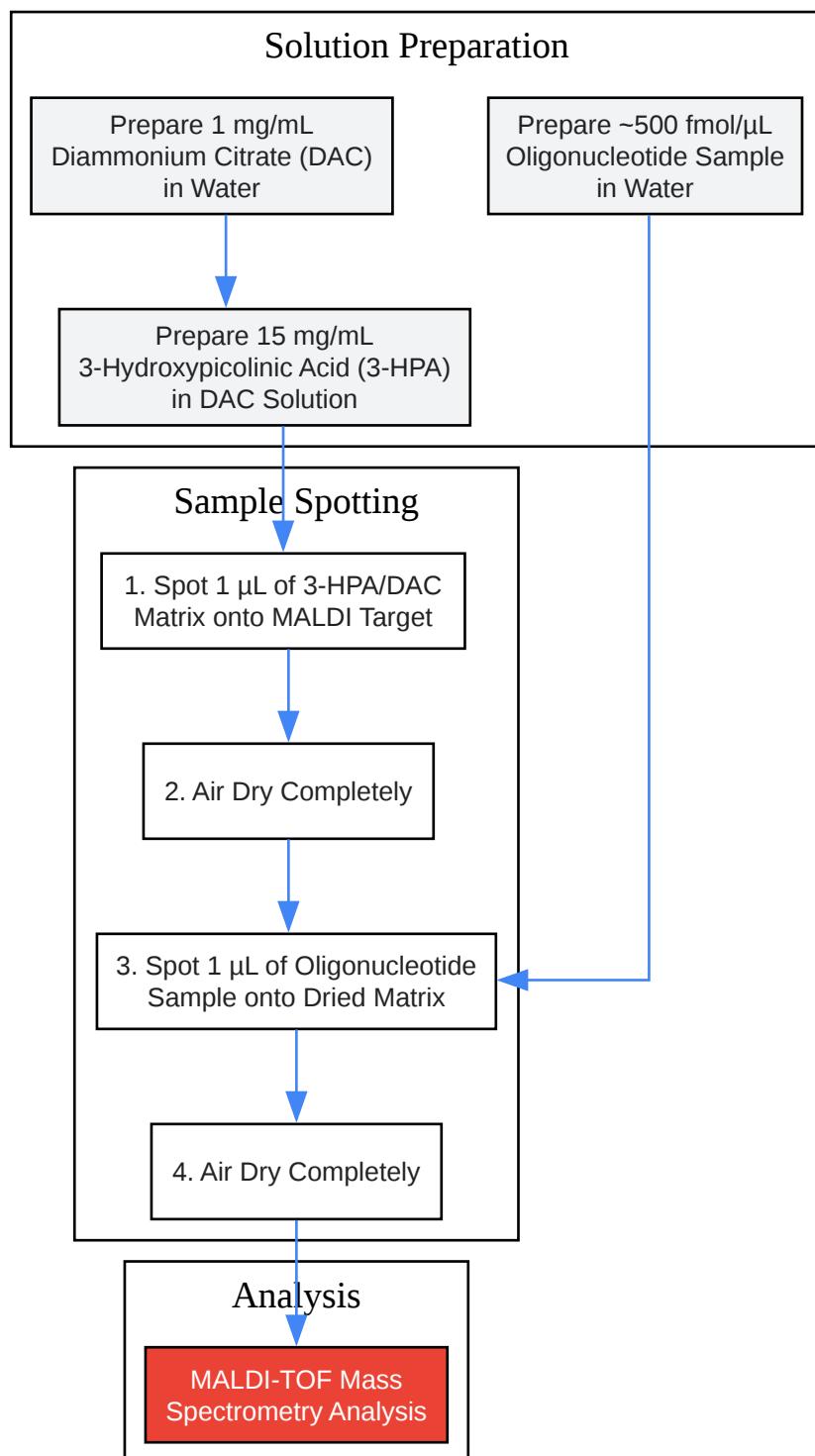
6-Hydroxypicolinic acid is widely used as a matrix for the analysis of oligonucleotides by MALDI-TOF mass spectrometry.^[5] It facilitates the "soft" ionization of these large biomolecules, minimizing fragmentation and leading to clearer mass spectra.

Materials:

- 3-Hydroxypicolinic acid (3-HPA)
- Diammonium citrate (DAC)
- Deionized water
- Acetonitrile (ACN)
- Oligonucleotide sample
- MALDI target plate

Procedure:[15]

- Prepare a DAC solution: Dissolve diammonium citrate in deionized water to a concentration of 1 mg/mL.
- Prepare the 3-HPA/DAC matrix solution: Dissolve 15 mg of 3-hydroxypicolinic acid in 1 mL of the DAC solution. Vortex to mix thoroughly.
- Prepare the oligonucleotide sample: Dissolve the oligonucleotide sample in water to a concentration of approximately 500 fmol/μL.
- Spotting the matrix: Transfer 1 μL of the 3-HPA/DAC matrix solution onto a position on the MALDI target plate and allow it to air dry completely.
- Spotting the sample: Transfer 1 μL of the oligonucleotide sample solution onto the dried matrix spot and allow it to air dry completely.
- The prepared target is now ready for analysis in a MALDI-TOF mass spectrometer.



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Workflow for MALDI-MS sample preparation.

Conclusion

6-Hydroxypicolinic acid is a versatile molecule with a rich history and a broad range of applications in modern scientific research. From its early use in organic synthesis to its indispensable role in the analysis of biomolecules by mass spectrometry, it continues to be a compound of significant interest. Its properties as a chelating agent also open up avenues for its use in coordination chemistry and materials science. This technical guide has provided a comprehensive overview of its discovery, synthesis, and key applications, offering detailed protocols to aid researchers in their work with this valuable compound. Further research into its biological activities and potential therapeutic applications may yet unveil new and exciting roles for **6-hydroxypicolinic acid**.

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